![molecular formula C16H13N5O4S B2876852 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide CAS No. 896330-73-7](/img/structure/B2876852.png)
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
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Overview
Description
Scientific Research Applications
Antimicrobial Applications
Compounds with structural elements similar to "2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide" have been synthesized and tested for antimicrobial properties. For instance, the synthesis of new heterocycles incorporating an antipyrine moiety has shown potential antimicrobial activities. These compounds were evaluated against various microbial strains, indicating their possible use in developing new antimicrobial agents (Bondock et al., 2008).
Structural Studies
Structural elucidation is crucial in understanding the chemical and biological properties of compounds. Crystal structures of compounds containing the "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide" moiety have been determined, providing insights into their conformation and potential interactions. Such studies are essential for designing drugs with specific targeting capabilities (Subasri et al., 2016).
Insecticidal Properties
Research into compounds with similar structural features has also explored their insecticidal properties. For example, the synthesis and assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm have been conducted, showcasing the potential use of these compounds in agricultural pest control (Fadda et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-5-6-20-13(7-10)18-15(19-16(20)23)26-9-14(22)17-11-3-2-4-12(8-11)21(24)25/h2-8H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLIAFDGCISZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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